4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propan-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8(2)10-11(20-14(15)16-10)13-17-12(18-19-13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYGCRUQYWOEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)N)C2=NC(=NO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629780 | |
| Record name | 5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4-(propan-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937682-00-3 | |
| Record name | 5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4-(propan-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the formation of the thiazole ring, and finally the introduction of the isopropyl and amine groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that can be performed under controlled conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine. For instance:
- A study investigated various thiazole derivatives for their cytotoxic effects against cancer cell lines. The compound exhibited promising results against human glioblastoma and melanoma cell lines, with notable selectivity and potency .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In a series of experiments, it demonstrated significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects in animal models. Research indicates that it can reduce edema significantly when tested against carrageenan-induced paw edema models .
Case Study 1: Anticancer Efficacy
A research group synthesized a series of thiazole derivatives, including this compound, and tested their efficacy against different cancer cell lines. The study concluded that this compound showed superior activity compared to traditional chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Testing
Another study focused on assessing the antimicrobial activity of this compound against clinical isolates of bacteria. The results indicated that it had a broad spectrum of activity and could potentially be developed into a new class of antibiotics .
Mechanism of Action
The mechanism of action of 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
Pharmacokinetic and Toxicity Considerations
- The isopropyl group in the target compound enhances metabolic stability compared to ethyl or methyl substituents in analogs like 4-cyclopropyl-5-methyl-1,3-thiazol-2-amine .
- Phenyl-oxadiazole moieties (as in the target) exhibit lower cytotoxicity than trifluoromethyl-substituted oxazoles (e.g., 4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine) .
Biological Activity
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 286.35 g/mol. It features a thiazole ring fused with an oxadiazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.35 g/mol |
| CAS Number | 937682-00-3 |
| Hazard Classification | Irritant |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that derivatives containing thiazole and oxadiazole rings often demonstrate enhanced antimicrobial effects due to their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .
- Antitumor Properties : Research indicates that compounds with similar structural motifs have shown cytotoxic effects against cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : The thiazole moiety is known for its anti-inflammatory properties. Compounds bearing this structure can inhibit pro-inflammatory cytokines and reduce oxidative stress in various models .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited MIC values as low as 0.25 μg/mL, demonstrating potent antimicrobial activity comparable to established antibiotics .
Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines (e.g., A431 and U251). The compound showed IC50 values less than those of standard chemotherapeutics like doxorubicin, suggesting strong anticancer potential. Molecular docking studies revealed that the compound interacts favorably with key proteins involved in cell cycle regulation .
Research Findings
Recent research has focused on the structure–activity relationship (SAR) of thiazole-containing compounds. Key findings include:
- Substituent Effects : The presence of electron-donating groups at specific positions on the phenyl ring enhances cytotoxicity and antimicrobial activity .
- Hydrophobic Interactions : Compounds with increased hydrophobicity demonstrated improved binding affinity to target proteins, enhancing their biological efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine?
- Methodological Answer : The compound can be synthesized via cyclization reactions. For example, thiourea intermediates (common in thiazole synthesis) may undergo cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), as demonstrated in analogous oxadiazole-thiazole systems . Key steps include:
Preparation of precursor hydrazides or thioureas.
Cyclization under acidic or dehydrating conditions.
Purification via recrystallization (e.g., ethanol/acetone mixtures) .
- Validation : X-ray crystallography is critical for confirming regiochemistry and structural integrity, as shown in related oxadiazole-thiazole hybrids .
Q. How can researchers characterize the structural features of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 2.3° between phenyl and triazole planes in similar structures) and hydrogen-bonding networks .
- Spectroscopy :
- IR : Confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
- NMR : Assigns proton environments (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm) and aromatic protons .
Q. What preliminary biological screening assays are relevant for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Antitubercular : Mycobacterium tuberculosis H37Rv strain testing in Middlebrook 7H9 media .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production of the compound?
- Methodological Answer :
- Optimize cyclization conditions (e.g., POCl₃ concentration, reaction time) using Design of Experiments (DoE) .
- Introduce microwave-assisted synthesis to reduce time (e.g., 30 minutes at 150°C vs. 6 hours reflux) .
- Monitor intermediates via HPLC to minimize side products (e.g., open-chain byproducts) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assay protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- SAR Analysis : Modify substituents (e.g., isopropyl vs. tert-butyl groups) to isolate pharmacophores. For example, fluorobenzyl groups enhance lipophilicity and membrane penetration .
- Meta-analysis : Compare IC₅₀ values from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- ADMET Prediction : SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 interactions, and bioavailability .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
Q. What crystallographic techniques address polymorphism in this compound?
- Methodological Answer :
- Perform PXRD to detect polymorphic forms.
- Use SC-XRD to resolve hydrogen-bonding motifs (e.g., N–H···N interactions in supramolecular networks) .
- Compare experimental and calculated PXRD patterns (Mercury software) to validate purity .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism in oxadiazole-thiazole systems) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons near 7.5–8.0 ppm) .
- Theoretical Calculations : Compare experimental NMR shifts with DFT-predicted values (Gaussian 09) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
